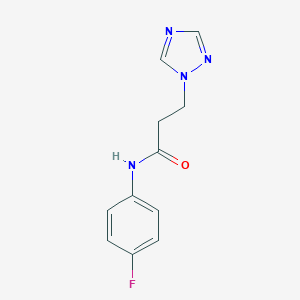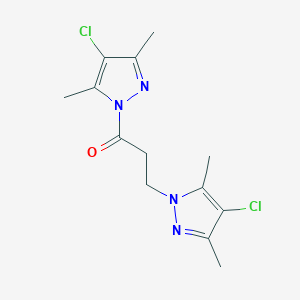
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as FPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. FPTP is a triazole-based compound that belongs to the class of azole antifungal agents.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as an antifungal agent involves inhibition of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide disrupts the integrity of the fungal cell membrane, leading to cell death. As a potential cancer therapeutic agent, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide induces cell death by inhibiting the activity of Bcl-2, a protein that promotes cell survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have low toxicity in vitro and in vivo studies. It has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to have good oral bioavailability and is rapidly absorbed after oral administration.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its potent antifungal activity against a broad range of fungal species. It is also well-tolerated and has low toxicity, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the development of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a therapeutic agent. One area of interest is the development of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a topical antifungal agent for the treatment of skin and nail infections. Another potential direction is the use of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a combination therapy with other antifungal agents to improve efficacy and reduce the risk of resistance. Finally, further research is needed to explore the potential use of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a cancer therapeutic agent, including the development of novel drug delivery systems to improve its efficacy and reduce toxicity.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves a series of chemical reactions. The starting material is 4-fluorobenzaldehyde, which undergoes a reaction with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate compound is then reacted with ethyl acetoacetate to form 4-fluorophenylhydrazone ethyl acetoacetate. The final step involves the reaction of the hydrazone with acetic anhydride to form N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide.
Scientific Research Applications
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential use as an antifungal agent. It has been shown to have potent antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been investigated for its potential use in cancer therapy. Studies have shown that N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can induce cell death in cancer cells by inhibiting the activity of a protein called Bcl-2.
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVHPLXRSOEVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497284.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)

![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497292.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B497295.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497299.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497301.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497302.png)
![2-chloro-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497306.png)